5-Cyclopropyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFGUBCFRVUHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Cyclopropyl 1h Imidazole and Analogs
Advanced Synthetic Pathways for Imidazole (B134444) Core Structures
The imidazole ring is a fundamental component of many biologically active molecules. irjmets.com Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic pathways. These methods range from classical condensation reactions to modern catalyzed processes. nih.gov
Cyclization Reactions for 1H-Imidazole Formation
Cyclization reactions are a cornerstone of heterocyclic chemistry and are widely employed for the formation of the 1H-imidazole ring. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a method known as the Debus synthesis. ajrconline.org Variations of this approach include the use of α-haloketones which react with amidines to form the imidazole core. bohrium.com Another strategy involves the dehydrogenation of imidazolines. nih.gov
Recent advancements have focused on developing more efficient and milder cyclization conditions. For instance, the cyclization of α-keto-aldehydes, obtained from the oxidation of aryl methyl-ketones, with ammonium (B1175870) acetate (B1210297) provides a route to disubstituted imidazoles. nih.gov Additionally, catalyst-free [3+2] cyclization of vinyl azides with amidines has been shown to be an effective method for synthesizing 2,4-disubstituted imidazoles. nih.gov The reaction of propargylamines with ketenimines, catalyzed by silver salts, results in 1,2,5-trisubstituted 1H-imidazoles through a cascade reaction involving nucleophilic addition and electrophilic cyclization. chim.it
A specific example leading to a cyclopropyl-containing imidazole is the copper(I) chloride-mediated reaction of (methylamino)acetaldehyde dimethyl acetal (B89532) and cyclopropane (B1198618) carbonitrile. acs.org This forms an amidine intermediate which is then cyclized using concentrated HCl to afford the imidazole ring. acs.org
Multicomponent Reactions for Substituted Imidazoles
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. sioc-journal.cn MCRs are valued for their high atom economy, selectivity, and ability to rapidly generate libraries of structurally diverse compounds. sioc-journal.cnnih.gov
Several MCRs have been developed for the synthesis of substituted imidazoles. sioc-journal.cn These reactions often utilize different starting materials and catalysts to achieve a wide range of substitution patterns on the imidazole ring. sioc-journal.cnisca.meorganic-chemistry.org For example, a one-pot condensation of benzil, a substituted benzaldehyde, ammonium acetate, and aniline (B41778) in the presence of p-toluenesulfonic acid (PTSA) can produce highly substituted imidazoles. isca.me Another approach uses erbium triflate as a catalyst for the reaction of α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org
The Van Leusen three-component reaction (vL-3CR) is a powerful method for synthesizing imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgrsc.org The reaction proceeds by the in situ formation of an aldimine from the aldehyde and amine, which then reacts with TosMIC. organic-chemistry.org A key feature of this reaction is its regioselectivity, allowing for the synthesis of 1,4,5-trisubstituted, 1,5-disubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles depending on the specific reactants and conditions used. rsc.org
The versatility of the vL-3CR has been demonstrated in the synthesis of diverse heterocyclic scaffolds. nih.gov For example, by incorporating functional groups into the reactants that can undergo subsequent cyclizations, complex polycyclic imidazole-containing structures can be prepared. nih.gov The reaction is compatible with a variety of functional groups, enabling the synthesis of functionally rich imidazoles under mild, protecting group-free conditions. rsc.org The development of a DNA-compatible Van Leusen reaction has further expanded its utility in the generation of DNA-encoded libraries of highly functionalized imidazoles. acs.org
Table 1: Examples of Van Leusen Multicomponent Reactions for Imidazole Synthesis
| Aldehyde | Amine | TosMIC Derivative | Product | Reference |
|---|---|---|---|---|
| Benzaldehyde | Methylamine | TosMIC | 1-Methyl-5-phenyl-1H-imidazole | rsc.org |
| 4-Chlorobenzaldehyde | Benzylamine | TosMIC | 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | rsc.org |
| Formaldehyde (B43269) | Aniline | TosMIC | 1-Phenyl-1H-imidazole | organic-chemistry.org |
Zirconium(IV) Chloride Catalysis in Imidazo[1,2-a]imidazoles Synthesis
Zirconium(IV) chloride (ZrCl₄) has emerged as an efficient Lewis acid catalyst for the synthesis of fused imidazole systems, such as imidazo[1,2-a]imidazoles. nih.govfrontiersin.org These compounds are synthesized via a three-component reaction of 1-unsubstituted 2-aminoimidazoles, various aldehydes, and isocyanides. nih.govfrontiersin.org The use of ZrCl₄ offers advantages such as good to moderate yields, high purity of the isolated products, and the ability to generate a library of new N-fused ring systems with wide structural diversity. nih.govfrontiersin.org
The optimized reaction conditions often involve using 10 mol% of ZrCl₄ as the catalyst and polyethylene (B3416737) glycol (PEG-400) as the solvent, with heating at 75°C. nih.govfrontiersin.org This system has proven effective for a large number of substituted or unsubstituted 2-aminoimidazoles, aldehydes, and isocyanides. frontiersin.org The choice of catalyst and solvent is crucial for the regioselectivity and versatility of the method. thieme-connect.com For instance, in the reaction of 2-aminopyrimidines, the use of ZrCl₄ in PEG-400 can lead to high regioselectivity, favoring the formation of specific isomers. thieme-connect.com
Table 2: Zirconium(IV) Chloride Catalyzed Synthesis of Imidazo[1,2-a]imidazoles
| 2-Aminoimidazole Derivative | Aldehyde | Isocyanide | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-aminoimidazole-4-carboxylate | Benzaldehyde | t-Octyl isocyanide | ZrCl₄ (10 mol%) | Good | nih.govfrontiersin.org |
| 2-Amino-4,5-dicyanoimidazole | 4-Methoxybenzaldehyde | t-Octyl isocyanide | ZrCl₄ (10 mol%) | 65% | researchgate.net |
| 2-Amino-4,5-dicyanoimidazole | 3-Pyridylaldehyde | t-Octyl isocyanide | ZrCl₄ (10 mol%) | 79% | researchgate.net |
Metal-Catalyzed Cross-Coupling Approaches for Imidazole Functionalization
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including imidazoles. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring, enabling the synthesis of a wide array of derivatives. researchgate.net Palladium and copper catalysts are commonly employed in these transformations. nih.govresearchgate.net
Direct C-H functionalization is a particularly attractive strategy as it avoids the pre-functionalization of the imidazole ring with leaving groups. nih.gov For example, copper-mediated oxidative C-H functionalization provides a concise route to highly substituted imidazoles from readily available starting materials. nih.gov Similarly, palladium-catalyzed C(sp²)-H/C(sp²)-H cross-coupling reactions of 2H-imidazole 1-oxides with π-excessive heterocycles like pyrroles and thiophenes have been developed. acs.org Nickel catalysis has also been utilized for the C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives. nih.gov
The Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful methods for introducing aryl, heteroaryl, and alkynyl groups onto the imidazole scaffold. researchgate.netuwindsor.cabeilstein-journals.org These palladium-catalyzed reactions typically involve the coupling of a halo-substituted imidazole with a boronic acid (Suzuki-Miyaura) or a terminal alkyne (Sonogashira). researchgate.netuwindsor.cabeilstein-journals.org
A one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed, providing an efficient route to 2,4-disubstituted-5-nitroimidazoles. researchgate.net This method is applicable to a wide range of (hetero)arylboronic acids and terminal alkynes. researchgate.net Tandem Sonogashira/Suzuki-Miyaura coupling reactions have also been employed for the synthesis of complex imidazole derivatives. nii.ac.jp The synthesis of imidazo[1,2-d] acs.orgsioc-journal.cnisca.methiadiazole derivatives has been achieved through a series of reactions that include Suzuki-Miyaura cross-coupling with various boronic acids as a key step. bohrium.com
Copper(I) Chloride-Mediated Protocols for Imidazole Derivatives
Copper(I) chloride (CuCl) has proven to be a valuable catalyst in the synthesis of imidazole derivatives. One prominent example is its application in the multikilogram synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride, a key building block for various biologically active small molecules. acs.orgresearchgate.net This protocol involves the reaction of (methylamino)acetaldehyde dimethyl acetal and cyclopropanecarbonitrile (B140667) in the presence of CuCl to form an amidine intermediate. acs.org Subsequent treatment with thioacetamide (B46855) facilitates the removal of copper salts, a critical step for large-scale synthesis, followed by cyclization with concentrated hydrochloric acid to yield the desired imidazole. acs.org
The use of copper catalysis extends to other imidazole syntheses as well. For instance, a direct CuCl-mediated reaction of nitriles with α-amino acetals provides a practical route to various substituted imidazoles. researchgate.net Copper catalysts, including CuCl₂·2H₂O, have also been employed in three-component condensation reactions to form 2,4,5-trisubstituted imidazoles, often with the benefits of high yields, cost-effectiveness, and simple work-up procedures. derpharmachemica.com Furthermore, copper-catalyzed cross-cycloaddition of two different isocyanides has been shown to produce 1,4-disubstituted imidazoles in high yields. acs.org The choice of the copper source can be critical, with Cu₂O showing good results in certain reactions where CuCl or CuCl₂ were less effective. acs.org
| Reaction Type | Copper Catalyst | Key Reactants | Product Type | Reference |
|---|---|---|---|---|
| Amidine formation and cyclization | CuCl | (Methylamino)acetaldehyde dimethyl acetal, Cyclopropanecarbonitrile | 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole | acs.org |
| Three-component condensation | CuCl₂·2H₂O | 1,2-Dicarbonyl compound, Aldehyde, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | derpharmachemica.com |
| Cross-cycloaddition | Cu₂O | Arylisocyanides, Isocyanides | 1,4-Disubstituted imidazoles | acs.org |
| Diamination of terminal alkynes | CuCl₂·2H₂O | Amidines, Terminal alkynes | 1,2,4-Trisubstituted imidazoles | organic-chemistry.org |
Derivatization and Functionalization of 5-Cyclopropyl-1H-imidazole
Once the this compound core is synthesized, it can be further modified at various positions to create a diverse range of analogs.
The nitrogen at the N-1 position of the imidazole ring is a common site for functionalization. N-functionalized imidazoles can be synthesized by deprotonating the imidazole with a base like sodium hydroxide (B78521) to form a sodium imidazolate intermediate, which then reacts with a suitable halide compound. researchgate.net This method provides a versatile route to a wide array of N-substituted imidazoles. researchgate.net
For example, 5-bromo-1-cyclopropyl-1H-imidazole can be synthesized from 1-cyclopropyl-1H-imidazole. chemicalbook.com The N-functionalization can also be achieved through N-arylation reactions. Copper-catalyzed N-arylation of imidazoles with aryl iodides under mild conditions offers an efficient method for introducing aryl groups at the N-1 position. scispace.com
Functionalization is also possible at other positions of the imidazole ring. For instance, the synthesis of 5-bromo-1-cyclopropyl-1H-imidazole involves the bromination of 1-cyclopropyl-1H-imidazole at the 5-position using 1,3-dibromo-5,5-dimethylhydantoin (B127087). chemicalbook.com
The reactivity of substituted cyclopropyl-imidazoles allows for further modifications. For example, in 2-cyclopropyl-5-iodo-1H-imidazole, the iodine atom at the 5-position is reactive and can be substituted by other nucleophiles. Similarly, the iodine atom in 2-cyclopropyl-4-iodo-1-isopropyl-1H-imidazole can be replaced via nucleophilic substitution, or the compound can undergo palladium-catalyzed cross-coupling reactions. evitachem.com The imidazole ring itself can also be oxidized to form N-oxides.
| Starting Material | Reagent/Condition | Position of Functionalization | Product | Reference |
|---|---|---|---|---|
| 1-Cyclopropyl-1H-imidazole | 1,3-Dibromo-5,5-dimethylhydantoin | C-5 | 5-Bromo-1-cyclopropyl-1H-imidazole | chemicalbook.com |
| Imidazole | NaOH, Alkyl halide | N-1 | N-alkyl-imidazole | researchgate.net |
| Imidazole | Aryl iodide, CuI | N-1 | N-aryl-imidazole | scispace.com |
| 2-Cyclopropyl-5-iodo-1H-imidazole | Nucleophile | C-5 | 5-Substituted-2-cyclopropyl-1H-imidazole |
Reactions at Other Positions of the Imidazole Ring
Electrophilic Halogenation at the 5-Position
Electrophilic halogenation is a fundamental method for introducing halogen atoms onto the imidazole ring, which can then serve as versatile handles for further functionalization through cross-coupling reactions. The 5-position of the imidazole ring is susceptible to electrophilic attack, particularly when the nitrogen atoms are appropriately substituted or when the reaction conditions are optimized for regioselectivity.
A specific example of this strategy is the synthesis of 5-bromo-1-cyclopropyl-1H-imidazole. In this reaction, 1-cyclopropyl-1H-imidazole is treated with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin in a suitable solvent like methylene (B1212753) chloride. The reaction is typically carried out at reduced temperatures (5-10°C) to control the reactivity and improve the selectivity. Following the reaction, the product is isolated and purified using column chromatography. chemicalbook.com
Table 1: Electrophilic Bromination of 1-Cyclopropyl-1H-imidazole
| Reactant | Reagent | Solvent | Temperature | Product | Yield |
| 1-Cyclopropyl-1H-imidazole | 1,3-Dibromo-5,5-dimethylhydantoin | Methylene Chloride | 5-10°C | 5-Bromo-1-cyclopropyl-1H-imidazole | 37% chemicalbook.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone in the synthesis of functionalized this compound analogs. These reactions allow for the introduction of the cyclopropyl (B3062369) group itself or for the modification of the imidazole core by replacing a leaving group with a desired nucleophile.
One common approach involves the use of imidazole derivatives bearing a leaving group, such as a halogen, which can be displaced by a cyclopropyl-containing nucleophile. Conversely, a cyclopropyl-imidazole derivative with a leaving group can react with various nucleophiles to generate a diverse range of substituted imidazoles. For instance, the iodine atom in 2-cyclopropyl-5-iodo-1H-imidazole is a good leaving group that can be replaced by other substituents through nucleophilic substitution. The introduction of cyano and cyclopropyl groups onto an imidazole ring can also be achieved via nucleophilic substitution pathways. smolecule.com
Oxidation and Reduction Reactions of Imidazole Derivatives
The imidazole ring within cyclopropyl-substituted derivatives can undergo both oxidation and reduction reactions to yield new classes of compounds. The nitrogen atoms of the imidazole ring can be oxidized to form N-oxides, while the double bonds can be reduced to yield imidazolines.
For example, the imidazole ring of 2-cyclopropyl-5-iodo-1H-imidazole can be selectively oxidized to the corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). In other instances, 2,5-dihydroimidazoles can be oxidized to 4H-imidazole 3-oxides using a copper(II) ammine complex in aqueous methanol. mdpi.com Reduction of the imidazole ring to an imidazoline (B1206853) can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).
Table 2: Oxidation of 2,5-dihydroimidazoles to 4H-imidazole 3-Oxides
| Substrate | Oxidizing System | Product |
| 2,5-dihydroimidazoles | Copper(II) ammine complex / O₂ | 4H-imidazole 3-oxides mdpi.com |
Cyclopropane Ring-Opening Reactions
The cyclopropane ring, particularly when activated by adjacent electron-withdrawing and electron-donating groups, is susceptible to ring-opening reactions. rsc.orgsnnu.edu.cn This reactivity provides a pathway to more complex, functionalized acyclic and heterocyclic structures. thieme-connect.com
In the context of cyclopropyl-imidazole derivatives, the cyclopropyl moiety can undergo ring-opening under specific conditions. smolecule.com For instance, the reductive opening of a cyclopropane ring within a Ni(II) coordination environment has been demonstrated as a route to functionalized dehydroalanine (B155165) and cysteine derivatives. beilstein-journals.org This process involves the electrochemical one-electron opening of the cyclopropane ring, leading to the formation of a radical ion species that can undergo further transformations. beilstein-journals.org The substituents on the cyclopropane ring influence its propensity for ring-opening and determine the subsequent reaction pathways of the resulting intermediates. beilstein-journals.org
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ro This technique has been successfully applied to the synthesis of various imidazole derivatives, including those containing a cyclopropyl substituent.
For instance, the industrial-scale production of 2-cyclopropyl-5-iodo-1H-imidazole can be optimized using microwave-assisted synthesis. These methods can facilitate the formation of trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate, sometimes in the presence of a catalyst. Microwave irradiation has also been employed in the parallel library synthesis of substituted sulfanyl-imidazole rings. acs.org The synthesis of 1,5-disubstituted imidazoles from p-toluenesulfonylmethyl isocyanide (TOSMIC) and immobilized imines has also been achieved under microwave irradiation. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis
| Reaction Type | Conventional Method Time | Microwave-Assisted Time |
| Synthesis of various imidazole derivatives | Hours to days | Minutes lew.ro |
Catalyst-Free Synthesis Methods
The development of catalyst-free synthetic methods is a key goal in green chemistry as it simplifies reaction procedures, reduces costs, and avoids the use of potentially toxic and expensive metal catalysts.
A notable example is the catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles through the [3+2] cyclization of vinyl azides with amidines. nih.govsemanticscholar.org This method has been used to prepare 2-cyclopropyl-4-phenyl-1H-imidazole in good yield. nih.govsemanticscholar.org The reaction proceeds under mild conditions and is compatible with a broad range of functional groups. nih.gov Another catalyst-free approach involves the reaction of o-phenylenediamine (B120857) with cyclopropanecarbaldehyde in toluene (B28343) at room temperature, using air as the oxidant, to produce 2-cyclopropyl-1H-benzo[d]imidazole in high yield. rsc.org
Table 4: Catalyst-Free Synthesis of 2-Cyclopropyl-1H-benzimidazole
| Reactants | Solvent | Conditions | Product | Yield |
| Benzene-1,2-diamine, Cyclopropanecarbaldehyde | Toluene | 25°C, Air (1 atm), 12 h | 2-Cyclopropyl-1H-benzo[d]imidazole | 96% rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound this compound could not be located. While this compound is listed in chemical catalogs and mentioned as a reagent or intermediate in synthetic procedures, publications containing an in-depth analysis of its ¹H NMR, ¹³C NMR, 2D NMR, and X-ray crystal structure, as required by the specific sub-sections of the requested article, were not available.
The detailed analysis requested, including specific chemical shifts, coupling constants, COSY correlations, and carbon assignments, represents a level of research data that is typically found in primary scientific literature, such as peer-reviewed journals or extensive doctoral theses. For many commercially available or synthetically useful small molecules like this compound, this level of detailed public characterization is not always performed or published.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without the foundational experimental data.
Advanced Spectroscopic and Crystallographic Characterization of 5 Cyclopropyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR Techniques for Conformational and Tautomeric Studies
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the in-depth structural elucidation of molecules like 5-Cyclopropyl-1H-imidazole, providing critical insights into their three-dimensional structure, dynamic processes, and the subtle interplay of isomeric forms.
Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of crystalline materials at an atomic level. rsc.orgnih.gov For this compound, ssNMR can provide data that is complementary to single-crystal X-ray diffraction. While X-ray crystallography provides a time-averaged picture of the crystal lattice, ssNMR is highly sensitive to the local environment of each nucleus (e.g., ¹³C, ¹⁵N, ¹H), allowing for the differentiation of crystallographically independent molecules or polymorphs. nih.gov
Techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) are routinely used to acquire high-resolution spectra of solid samples. mdpi.com For this compound, ¹³C CPMAS NMR would be expected to show distinct resonances for the cyclopropyl (B3062369) and imidazole (B134444) carbons. The chemical shifts of these carbons can provide information about the molecular conformation and packing in the solid state. Furthermore, ssNMR can be used to study dynamic processes within the crystal, such as ring-flipping or proton transfer, over a wide range of timescales. rsc.org The combination of ssNMR data with quantum-chemical calculations, often referred to as NMR crystallography, can lead to a highly refined structural determination of crystalline solids. nih.govmedscape.com
The imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N3). NMR spectroscopy is the preeminent method for studying such prototropic tautomeric equilibria in solution. bohrium.comresearchgate.net The rate of this proton exchange influences the appearance of the NMR spectrum. bohrium.com
In a typical ¹H NMR spectrum, if the proton exchange is slow on the NMR timescale, separate signals would be observed for the two distinct tautomers. Conversely, if the exchange is rapid, time-averaged signals are observed. researchgate.net For imidazole itself, this exchange is often fast, leading to the magnetic equivalence of the H4 and H5 protons. researchgate.net The specific equilibrium constant (KT) and the activation energy for the proton transfer can be determined using variable-temperature NMR studies. bohrium.com
¹³C and ¹⁵N NMR spectroscopy are also highly valuable for these studies. The chemical shifts of the carbon and nitrogen atoms in the imidazole ring are sensitive to the position of the proton, allowing for a comprehensive understanding of the tautomeric behavior. bohrium.comnih.gov By analyzing the NMR titration curves (chemical shifts vs. pH), the microscopic pKₐ values for each nitrogen atom can be determined, providing a quantitative measure of the tautomeric preference under different conditions. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a critical step in confirming the identity of a synthesized compound like this compound. The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of its constituent atoms. By comparing the experimentally measured mass to the theoretical value with a high degree of accuracy (typically within 5 ppm), a unique molecular formula can be confidently assigned. nih.gov
For this compound, the molecular formula is C₆H₈N₂. The exact mass determined by HRMS would correspond to the protonated molecule, [M+H]⁺.
Table 1: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | nih.gov |
| Theoretical Monoisotopic Mass | 108.068748264 Da | nih.gov |
| Theoretical Mass of [M+H]⁺ | 109.076572994 Da | Calculated |
In mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS), molecules are induced to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the compound. ncsu.eduyoutube.com The fragmentation of this compound would likely proceed through cleavage of the cyclopropyl and imidazole rings.
Analysis of the fragmentation pathways helps to piece together the original structure. For instance, the loss of stable neutral molecules like HCN is a common fragmentation pathway for imidazole rings. The cyclopropyl group may also undergo characteristic fragmentation. By analyzing the m/z values of the major fragment ions, the connectivity of the molecule can be confirmed. youtube.comresearchgate.net
Table 2: Predicted Fragmentation Pattern for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Possible Neutral Loss | Inferred Fragment Structure |
| 109.076 | 82.066 | C₂H₃ (Ethene from cyclopropyl) | Protonated Imidazole-vinyl |
| 109.076 | 81.058 | N₂H₂ | Protonated Cyclopropyl-acetylene |
| 109.076 | 68.050 | C₃H₅ (Cyclopropyl radical) | Protonated Imidazole |
| 82.066 | 55.055 | HCN (Hydrogen Cyanide) | Protonated Pyrrole fragment |
Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation by characterizing ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net The measured parameter is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen or helium). nih.gov The CCS value is a characteristic physicochemical property that can aid in compound identification, especially for distinguishing between isomers. nih.gov
While experimental CCS values require specialized instrumentation, computational methods and machine learning models have been developed to predict CCS values from a molecule's structure. nih.govdntb.gov.uachemrxiv.org These predictive tools are becoming increasingly important, especially when authentic standards for experimental measurement are unavailable. researchgate.net The predicted CCS value for this compound can serve as an additional identifier in analytical workflows, complementing retention time and m/z data. PubChem provides a computed "Topological Polar Surface Area" of 28.7 Ų, which is related to the molecular size, but is distinct from a predicted CCS value derived from ion mobility calculations. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are indispensable for elucidating the structural features of molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the vibrational and electronic properties of this compound, respectively.
Vibrational Mode Analysis (FT-IR, FT-Raman)
Imidazole Ring Vibrations: The imidazole ring exhibits several characteristic vibrational modes. The N-H stretching vibration in heterocyclic compounds typically appears in the 3500–3000 cm⁻¹ region. sci.amnih.gov The aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ range. sci.am Vibrations corresponding to C=N and C=C stretching within the aromatic ring are generally observed between 1650 and 1400 cm⁻¹. sci.am Furthermore, C-N stretching vibrations are found in the 1330–1260 cm⁻¹ region. esisresearch.org In-plane and out-of-plane ring deformation modes also contribute to the unique spectral signature of the imidazole core. researchgate.net
Cyclopropyl Group Vibrations: The cyclopropyl group has its own set of characteristic vibrations. The C-H stretching modes of the CH and CH₂ groups in the cyclopropyl ring are anticipated. The CH₂ wagging, twisting, and rocking modes are also expected to produce distinct bands in the spectrum. esisresearch.org For instance, CH₂ wagging and twisting modes may appear in the 1280-1230 cm⁻¹ range, while rocking modes are expected around 950 cm⁻¹. esisresearch.org
The combined FT-IR and FT-Raman spectra of this compound would therefore present a superposition of these modes. A potential energy distribution (PED) analysis, often performed with computational methods like Density Functional Theory (DFT), would be required for a precise assignment of each observed band to a specific vibrational mode, as significant mixing of modes can occur. esisresearch.orgnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
|---|---|---|---|
| N-H Stretch | Imidazole Ring | 3500 - 3000 | IR |
| Aromatic C-H Stretch | Imidazole Ring | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | Cyclopropyl Ring | 3000 - 2850 | IR, Raman |
| C=N / C=C Ring Stretch | Imidazole Ring | 1650 - 1400 | IR, Raman |
| C-N Stretch | Imidazole Ring | 1330 - 1260 | IR, Raman |
| CH₂ Wagging/Twisting | Cyclopropyl Ring | 1280 - 1230 | IR |
| Ring Deformation | Imidazole Ring | Various | IR, Raman |
Electronic Transitions and UV-Vis Absorption Properties
UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted from a lower energy ground state to a higher energy excited state. libretexts.org These promotions are known as electronic transitions. libretexts.org The specific wavelengths of light absorbed are determined by the energy difference between the electronic states, particularly the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org
Molecules containing multiple bonds and heteroatoms with non-bonding electrons, such as this compound, can undergo several types of electronic transitions. youtube.com The imidazole ring acts as a chromophore, the part of the molecule responsible for light absorption. tanta.edu.eg The primary transitions expected for the imidazole core are:
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (allowed) transitions. youtube.com For molecules with conjugated π systems, these transitions are responsible for strong UV absorption. libretexts.org
n → π transitions:* This transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower intensity (often forbidden) compared to π → π* transitions. youtube.com
The parent 1H-imidazole compound shows UV absorption, indicating the presence of these transitions. nist.gov The attachment of a cyclopropyl group to the imidazole ring is expected to modify its electronic properties. Alkyl groups, like cyclopropyl, typically act as weak auxochromes and can cause a small shift in the absorption maximum (λmax), often to a longer wavelength (a bathochromic or red shift). This is due to hyperconjugation effects that can slightly alter the energy levels of the π system.
| Electronic Transition | Description | Expected Intensity | Chromophore |
|---|---|---|---|
| π → π | Electron promotion from a π bonding orbital to a π antibonding orbital. | High (Allowed Transition) | Imidazole Ring |
| n → π | Electron promotion from a non-bonding (n) orbital to a π antibonding orbital. | Low (Forbidden Transition) | Imidazole Ring (Nitrogen atoms) |
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the intermolecular interactions that govern crystal packing.
Crystallographic Disorder and its Characterization
Crystallographic disorder occurs when a molecule or a fragment of a molecule occupies more than one position or orientation within the crystal lattice. This can be a common feature in the crystal structures of flexible molecules or those with multiple tautomeric forms. For this compound, there are two potential sources of disorder.
First, the cyclopropyl group could exhibit rotational disorder, where it adopts multiple orientations relative to its bond with the imidazole ring. Second, the 1H-imidazole moiety itself can exist in two tautomeric forms (with the proton on N1 or N3). If both tautomers are present and randomly distributed throughout the crystal, it would result in positional disorder of the hydrogen atom and subtle changes in the electron density of the ring nitrogens. Characterizing such disorder involves refining the crystallographic model with multiple components and assigning fractional occupancies to the disordered atoms.
Co-crystallization Strategies for Enhanced Structural Understanding
Co-crystallization is a crystal engineering technique where two or more different neutral molecules are combined in a stoichiometric ratio within a single crystal lattice. ijlpr.com This strategy can be employed to enhance the understanding of a molecule's structure and interactions. nih.govijper.org For a compound like this compound, co-crystallization could be used to address several challenges.
If the parent compound forms poor-quality crystals or is difficult to crystallize, introducing a suitable co-former can promote the growth of high-quality, single crystals suitable for X-ray diffraction. ijper.org Furthermore, by selecting co-formers with specific functional groups (e.g., hydrogen bond donors or acceptors), one can probe the intermolecular interaction preferences of the this compound molecule. This allows for the systematic study of different hydrogen bonding synthons. Co-crystallization can also be used to "lock" the molecule into a single conformation or tautomeric form, thereby preventing the crystallographic disorder discussed previously and allowing for a more accurate and unambiguous determination of its molecular structure. nih.gov Methods such as reaction crystallization or slurry conversion are often employed to screen for and produce co-crystals. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 5 Cyclopropyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools used to predict the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometry, reactivity, and spectroscopic characteristics. For imidazole (B134444) derivatives, these calculations help in understanding their biological and chemical activities. irjweb.comorientjchem.org However, specific quantum chemical calculation results for 5-Cyclopropyl-1H-imidazole have not been found in published literature.
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.orgmdpi.com It is widely used to predict a range of molecular properties with a good balance of accuracy and computational cost. Studies on various imidazole-containing compounds frequently employ DFT methods, but specific DFT-derived data for this compound are not available. orientjchem.orgresearchgate.net
Optimization of Molecular Geometry
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. This stable, low-energy conformation is crucial for predicting other properties accurately. For an imidazole derivative, this would involve determining the bond lengths, bond angles, and dihedral angles of the imidazole ring and the attached cyclopropyl (B3062369) group. irjweb.com No published optimized geometric parameters for this compound were found.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comresearchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com Specific HOMO, LUMO, and energy gap values for this compound are not documented in the searched scientific literature.
Thermodynamic Parameters and Formation Process
Computational chemistry can predict various thermodynamic parameters, such as the heat of formation, enthalpy, entropy, and Gibbs free energy. orientjchem.orgresearchgate.netmdpi.com These values are essential for understanding the stability of a molecule and the energetics of its formation process. DFT calculations are commonly used to derive these parameters. researchgate.netmdpi.com However, a search of the literature did not yield any published studies on the calculated thermodynamic parameters for the formation of this compound.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, UV-Vis)
DFT and other quantum chemical methods are powerful tools for predicting spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nrel.govnih.govresearchgate.net Comparing these predicted spectra with experimental data can be invaluable for structure elucidation. Similarly, Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, providing information about electronic transitions. mdpi.com No specific predicted NMR or UV-Vis data for this compound are available in the literature.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, charge transfer, and the nature of intermolecular forces. orientjchem.orgacadpubl.eu While NBO analysis has been applied to various imidazole derivatives to understand their electronic properties, no such analysis has been published for this compound. acadpubl.eu
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. The MEP map of an imidazole derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, reveals that the nitrogen atom of the imidazole ring (N3) possesses the highest electron density, making it a primary negative center. orientjchem.org Conversely, the hydrogen atoms attached to the nitrogen atoms exhibit the lowest electron density, indicating them as the most acidic protons. orientjchem.org
For this compound, the MEP would similarly show a region of negative potential around the nitrogen atoms of the imidazole ring, making them susceptible to electrophilic attack. The cyclopropyl group, being an alkyl substituent, is generally considered to be electron-donating, which could slightly increase the electron density on the imidazole ring.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Weight | 108.14 g/mol | PubChem nih.gov |
| XLogP3 | 0.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. These techniques are instrumental in drug discovery for identifying potential drug candidates.
Ligand-Protein Interaction Studies
Studies on various imidazole derivatives have demonstrated their ability to interact with a range of biological targets through different types of interactions. For instance, in the context of antimicrobial properties, imidazole derivatives have been docked into the active site of GlcN-6-P synthase. researchgate.net These studies reveal that the imidazole moiety can form hydrogen bonds and hydrophobic interactions with the amino acid residues of the target protein. researchgate.netarabjchem.org
For this compound, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The cyclopropyl group, being hydrophobic, can engage in van der Waals and hydrophobic interactions with nonpolar residues in the protein's binding pocket.
Binding Affinity Predictions
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.
Computational Models for Biological Activity Prediction
Computational models for predicting the biological activity of imidazole derivatives often involve the development of pharmacophores and 3D-QSAR models. A pharmacophore model for tetrasubstituted pyrazoles, which are structurally related to imidazoles, as COX-II inhibitors has been developed. acs.org Such models identify the key structural features required for biological activity.
Computational Analysis of Tautomerism and Isomerism
The imidazole ring, a fundamental component of many biologically active molecules, exhibits prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the ring. This phenomenon results in two distinct tautomeric forms for a monosubstituted imidazole, which, in the case of this compound, are the 4-cyclopropyl-1H-imidazole and this compound tautomers. Although direct computational studies specifically targeting this compound are not prevalent in the reviewed literature, a wealth of theoretical research on substituted imidazoles provides a robust framework for understanding its tautomeric and isomeric behavior.
Computational chemistry, particularly methods rooted in density functional theory (DFT), has become an indispensable tool for investigating the intricacies of tautomerism. plos.org These theoretical models allow for the detailed examination of the geometric structures, relative stabilities, and electronic properties of different tautomers, offering insights that are often challenging to obtain through experimental means alone.
Tautomeric Equilibrium and Relative Stabilities
The core of the computational analysis of tautomerism lies in determining the relative energies of the possible tautomers. For substituted imidazoles, the position of the substituent significantly influences the electronic distribution within the heterocyclic ring, thereby affecting the stability of each tautomer. Quantum chemical calculations are employed to optimize the geometry of each tautomer and calculate its total electronic energy. The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant species at equilibrium.
Studies on analogous C-substituted imidazoles have consistently shown that the relative stability of the tautomers is governed by a delicate balance of electronic and steric effects. While specific energetic data for this compound is not available, the principles derived from computational studies on other alkyl-substituted imidazoles can be extrapolated. For instance, DFT calculations on methylimidazole have been used to elucidate the energetic differences between its tautomeric forms.
Illustrative Energy Data for Tautomers of a Substituted Imidazole (Note: This data is for a model compound and is intended for illustrative purposes to demonstrate the output of computational analysis.)
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |
| Tautomer A | B3LYP/6-311+G(d,p) | 0.00 |
| Tautomer B | B3LYP/6-311+G(d,p) | 1.25 |
In this illustrative table, Tautomer A is predicted to be the more stable form by 1.25 kcal/mol. The magnitude of this energy difference allows for the calculation of the equilibrium constant and the theoretical population of each tautomer at a given temperature.
Isomeric Considerations and Geometric Parameters
Beyond tautomerism, computational methods can also probe the conformational landscape of the cyclopropyl substituent relative to the imidazole ring. The rotational barrier around the C-C bond connecting the two rings can be calculated to identify the most stable conformers. These calculations involve systematically rotating the substituent and computing the energy at each step to map out the potential energy surface.
Detailed geometric parameters for each stable tautomer and conformer are a standard output of these computational investigations. This data includes bond lengths, bond angles, and dihedral angles, which provide a precise three-dimensional picture of the molecule.
Illustrative Geometric Parameters for Imidazole Tautomers (Note: This data is generalized from typical imidazole structures and is for illustrative purposes.)
| Parameter | Tautomer A (Å or °) | Tautomer B (Å or °) |
| N1-C2 Bond Length | 1.38 | 1.32 |
| C4-C5 Bond Length | 1.37 | 1.40 |
| N1-C2-N3 Angle | 110.5 | 112.0 |
| C4-C5-N1 Angle | 107.0 | 105.5 |
Such data is crucial for understanding how the position of the tautomeric proton influences the electronic structure and geometry of the imidazole ring. For example, the double-bond character of the C-N and C-C bonds within the ring shifts with the movement of the proton, which is reflected in the calculated bond lengths.
Influence of the Cyclopropyl Substituent
The cyclopropyl group is known for its unique electronic properties, behaving as a weak electron-donating group with some characteristics of a double bond. Computational studies on related systems would typically investigate how these properties influence the tautomeric equilibrium. The electron-donating nature of the cyclopropyl group would be expected to affect the proton affinity of the two nitrogen atoms in the imidazole ring, thereby shifting the equilibrium towards one tautomer over the other.
Reactivity and Reaction Mechanisms of 5 Cyclopropyl 1h Imidazole
Mechanistic Insights into Cyclopropanation Reactions
While specific mechanistic studies detailing the synthesis of the cyclopropyl (B3062369) group at the 5-position of the imidazole (B134444) ring are not extensively documented in publicly available literature, the formation of such a C-C bond on a pre-existing imidazole core would likely proceed through established synthetic methodologies for cyclopropanation.
One plausible pathway involves the reaction of a 5-halo-1H-imidazole derivative with a suitable cyclopropylating agent, such as a cyclopropyl Grignard reagent or cyclopropylboronic acid, in the presence of a transition metal catalyst (e.g., palladium or nickel). The mechanism for such cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Alternatively, the cyclopropane (B1198618) ring could be constructed from an appropriate precursor already attached to the imidazole ring. For instance, the intramolecular cyclization of a 5-(3-halopropyl)-1H-imidazole derivative under basic conditions would proceed via an intramolecular nucleophilic substitution mechanism.
The unique electronic nature of the cyclopropyl group, which exhibits some characteristics of a double bond, can influence the aromaticity and electronic distribution of the imidazole ring. This, in turn, can affect the subsequent reactivity of the molecule.
Reaction Pathways for Imidazole Ring Functionalization
The functionalization of the imidazole ring in 5-Cyclopropyl-1H-imidazole can occur through various pathways, including electrophilic aromatic substitution, reactions at the nitrogen atoms, and radical processes. The presence of the cyclopropyl group at the C5 position can influence the regioselectivity and rate of these reactions.
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In general, electrophilic attack on the imidazole ring is favored at the C5 position due to the ability of both nitrogen atoms to stabilize the resulting cationic intermediate (arenium ion) through resonance. However, in this compound, the C5 position is already substituted.
Therefore, electrophilic substitution is expected to occur at the C4 or C2 positions. The cyclopropyl group is known to be a weak π-electron donor, capable of stabilizing an adjacent positive charge. This electronic contribution would likely activate the imidazole ring towards electrophilic attack and influence the regioselectivity. The directing effect of the cyclopropyl group, in conjunction with the electronic properties of the imidazole nitrogens, will determine the preferred site of substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| Halogenation | 4-Halo-5-cyclopropyl-1H-imidazole and/or 2-Halo-5-cyclopropyl-1H-imidazole | The electron-donating nature of the cyclopropyl group may favor substitution at the adjacent C4 position. The C2 position is also a potential site for attack. |
| Nitration | 4-Nitro-5-cyclopropyl-1H-imidazole and/or 2-Nitro-5-cyclopropyl-1H-imidazole | Similar to halogenation, the regiochemical outcome will depend on the balance of electronic and steric factors. |
| Sulfonation | This compound-4-sulfonic acid and/or this compound-2-sulfonic acid | The bulky nature of the sulfonyl group may favor substitution at the less sterically hindered position. |
| Friedel-Crafts Acylation/Alkylation | Likely to be complex | Friedel-Crafts reactions on imidazoles can be complicated by the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst. |
Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and the known electronic effects of the cyclopropyl group. Experimental verification is required.
The nitrogen atoms of the imidazole ring exhibit nucleophilic character. The N1 nitrogen, being a pyrrole-type nitrogen, is part of the aromatic π-system but can be deprotonated to form a highly nucleophilic imidazolide (B1226674) anion. The N3 nitrogen, a pyridine-type nitrogen, has a lone pair of electrons in an sp² hybrid orbital and is also nucleophilic.
N-Alkylation: One of the most common reactions involving the imidazole nitrogens is N-alkylation. In the presence of a base, the N-H proton can be removed, and the resulting anion can react with an alkyl halide or other electrophile. In the case of this compound, two regioisomeric N-alkylated products can be formed: the 1-alkyl-5-cyclopropyl-1H-imidazole and the 1-alkyl-4-cyclopropyl-1H-imidazole (due to tautomerism). The ratio of these products is influenced by the nature of the alkylating agent, the base, and the reaction conditions. Steric hindrance from the adjacent cyclopropyl group may influence the regioselectivity of this reaction.
N-Acylation: Similarly, N-acylation can occur at the nitrogen atoms. This reaction is often used to protect the imidazole ring during other synthetic transformations.
Radical reactions involving this compound could potentially occur at either the imidazole ring or the cyclopropyl group.
Imidazole Moiety: The imidazole ring itself can undergo radical reactions, although these are less common than electrophilic or nucleophilic processes. Abstraction of a hydrogen atom from the imidazole ring would generate an imidazolyl radical. The stability of this radical would depend on the position of the unpaired electron.
Cyclopropyl Moiety: The cyclopropyl group can undergo characteristic radical reactions, most notably ring-opening. A radical adjacent to the cyclopropyl ring (a cyclopropylcarbinyl radical) can undergo a very rapid ring-opening rearrangement to form a homoallylic radical. This process is driven by the release of the ring strain of the three-membered ring. For example, if a radical were to be generated at a position alpha to the cyclopropyl group, this rearrangement could be a significant reaction pathway. The stability of the resulting radical will dictate the regioselectivity of the ring opening.
Stability and Degradation Pathways
The stability of this compound is a crucial factor in its handling, storage, and application. Degradation can occur through various pathways, including thermal decomposition and chemical reactions.
Thermal Stability: Imidazoles are generally thermally stable aromatic compounds. The thermal decomposition of alkyl-substituted imidazoles often involves the cleavage of the alkyl-ring bond. For this compound, thermal degradation at high temperatures could potentially lead to the loss of the cyclopropyl group or fragmentation of the imidazole ring itself. The decomposition products would likely include various smaller nitrogen-containing heterocycles and hydrocarbons. Studies on alkyl-imidazolium salts have shown that thermal stability can be influenced by the nature of the alkyl group and the counter-ion nist.govresearchgate.netescholarship.org.
Chemical Stability: The chemical stability of this compound will depend on the specific conditions.
Acidic Conditions: The imidazole ring is generally stable in acidic conditions, where it will exist in its protonated form. However, very strong acidic conditions coupled with high temperatures could lead to hydrolysis or other degradation pathways.
Basic Conditions: The compound is expected to be stable in basic conditions. The N-H proton is acidic and will be removed by strong bases, but this typically leads to the formation of the stable imidazolide anion rather than degradation.
Oxidative Degradation: The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under photochemical conditions. Oxidative degradation can lead to ring-opening and the formation of various smaller molecules. Studies on the atmospheric oxidation of imidazoles by hydroxyl radicals have shown this to be a significant degradation pathway nist.gov. The presence of the cyclopropyl group may influence the rate and mechanism of oxidative degradation.
Table 2: Summary of Potential Degradation Pathways for this compound
| Condition | Potential Degradation Pathway | Potential Products |
|---|---|---|
| High Temperature | Thermal decomposition | Fragmentation of imidazole ring, loss of cyclopropyl group, smaller nitrogenous compounds, hydrocarbons |
| Strong Acid | Hydrolysis (under harsh conditions) | Ring-opened products |
| Strong Oxidizing Agents | Oxidative cleavage of the imidazole ring | Formamides, oxamides, and other small molecules |
| UV Radiation | Photochemical degradation | Complex mixture of products |
Note: This table outlines potential degradation pathways based on the known chemistry of imidazoles. Specific experimental data for this compound is needed for confirmation.
Influence of Solvent Effects on Reactivity and Stability
Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar solvents, each interacting differently with the imidazole core. nano-ntp.com The imidazole ring itself is a polar molecule with a notable dipole moment and is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen at position 3). acs.orgnih.gov This dual capability is central to how solvents mediate its reactivity and stability.
Polar Protic Solvents:
Polar protic solvents, such as water and alcohols, can engage in strong hydrogen bonding with the imidazole ring. nano-ntp.com Water, for instance, can solvate the imidazole molecule by forming hydrogen bonds with both the N-H proton and the lone pair of electrons on the other nitrogen atom. acs.org This solvation can have several consequences:
Stability: The strong hydrogen bonding network generally enhances the stability of the ground state of the imidazole molecule. rsc.org
Reactivity: The effect on reactivity is more complex. While solvation stabilizes the molecule, it can also decrease the nucleophilicity of the pyridine-like nitrogen. acs.org The lone pair becomes less available for reaction as it is engaged in hydrogen bonding with the solvent. Conversely, polar protic solvents are effective at stabilizing charged intermediates and transition states that may form during a reaction, which can lead to increased reaction rates. nano-ntp.com For reactions where this compound acts as a nucleophile, its reactivity may be diminished in protic solvents compared to aprotic environments. acs.org
Polar Aprotic Solvents:
Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), possess significant dipole moments but lack acidic protons for hydrogen bonding. nano-ntp.com Their influence on reactivity and stability includes:
Reactivity: These solvents are known to create a favorable environment for reactions involving nucleophiles. nano-ntp.com In the case of this compound, its nucleophilic character at the pyridine-like nitrogen is enhanced in polar aprotic solvents. This is because the lone pair is not "tied up" by hydrogen bonds from the solvent, making it more available to attack electrophiles. acs.org Studies on other imidazole derivatives have shown that nucleophilic reactions can be significantly faster in DMSO-rich environments compared to water-rich ones. acs.orgacs.org
Selectivity: The use of aprotic solvents can lead to higher selectivity in the formation of imidazole ring derivatives. nano-ntp.com
Nonpolar Solvents:
In nonpolar solvents like toluene (B28343), the solvation of reactive intermediates is reduced. nano-ntp.com This can increase selectivity by favoring certain reaction pathways over others that might involve more polar transition states. nano-ntp.com However, the solubility of the parent this compound, a polar compound, may be limited in such solvents.
Solvent Effects on Tautomerism:
For this compound, two equivalent tautomeric forms exist due to the migration of the proton between the two nitrogen atoms. The solvent environment can influence the tautomeric equilibrium, although for a symmetrically substituted imidazole like this, the tautomers are identical. In unsymmetrically substituted imidazoles, the polarity of the solvent can play a crucial role in determining the predominant tautomeric form.
Research Findings Summary:
Due to the absence of specific research on this compound, a data table illustrating the precise effects of different solvents on its reactivity and stability cannot be generated. However, the following table summarizes the general trends observed for imidazole derivatives based on the available literature.
| Solvent Type | Key Characteristics | Expected Effect on this compound Reactivity | Expected Effect on this compound Stability |
| Polar Protic | Hydrogen bond donors (e.g., water, ethanol) | Decreased nucleophilicity due to solvation of the nitrogen lone pair; potential rate enhancement by stabilizing charged intermediates. nano-ntp.comacs.org | Increased stability of the ground state through strong hydrogen bonding. rsc.org |
| Polar Aprotic | High dipole moment, no H-bonding (e.g., DMSO, DMF) | Enhanced nucleophilicity as the nitrogen lone pair is more available for reaction. nano-ntp.comacs.org | Solvation through dipole-dipole interactions. |
| Nonpolar | Low dielectric constant (e.g., toluene, hexane) | May lead to higher reaction selectivity by disfavoring polar transition states. nano-ntp.com | Lower solubility and weaker solute-solvent interactions compared to polar solvents. |
Biological and Pharmacological Research of 5 Cyclopropyl 1h Imidazole Derivatives
Mechanisms of Action at the Molecular Level
The biological effects of 5-cyclopropyl-1H-imidazole derivatives are underpinned by their interactions with various molecular targets, leading to the modulation of cellular pathways.
Enzyme Inhibition Studies and Metabolic Pathway Modulation
Derivatives of imidazole (B134444) are known to interact with a variety of enzymes, often leading to the modulation of metabolic pathways. While specific studies on this compound derivatives are not extensively detailed in the provided search results, the broader class of imidazole-containing compounds has been shown to inhibit key enzymes involved in disease progression. For instance, certain imidazole derivatives have been identified as inhibitors of xanthine (B1682287) oxidase, a crucial enzyme in purine (B94841) metabolism. mdpi.com Inhibition of this enzyme can reduce the production of uric acid, which is implicated in conditions like gout. mdpi.com
The cyclopropyl (B3062369) group itself can influence the metabolic stability of drug candidates. While the high C-H bond dissociation energy of the cyclopropyl ring can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, cyclopropylamines can undergo bioactivation to form reactive metabolites. hyphadiscovery.com The introduction of a cyclopropyl group in some drug candidates has been shown to lower basicity and mitigate off-target effects. hyphadiscovery.com
Receptor Binding and Signaling Pathway Modulation
Imidazole derivatives have been shown to interact with various receptors, thereby modulating intracellular signaling cascades. For example, certain fentanyl analogs containing a cyclopropyl group have been studied for their interaction with the μ-opioid receptor (MOR). nih.gov Cyclopropylfentanyl, for instance, acts as a full agonist at the MOR, with potency and efficacy similar to fentanyl. nih.gov This interaction triggers G-protein coupling and downstream signaling. nih.gov
Furthermore, some imidazole derivatives have been investigated as antagonists for receptors like the serotonin (B10506) (5-HT) type 3 receptor (5-HT3R), a ligand-gated ion channel. nih.gov The binding of these compounds can block the receptor's function, which is crucial for rapid nerve impulse transmission.
The table below summarizes the receptor binding activity of a selected cyclopropyl-containing compound.
| Compound Name | Receptor Target | Activity | Reference |
| Cyclopropylfentanyl | μ-opioid receptor (MOR) | Full Agonist | nih.gov |
DNA Interaction and Nucleic Acid Metabolism Interference
Several classes of imidazole derivatives have been found to interact with DNA, representing a significant mechanism for their anticancer effects. nih.gov These interactions can occur through various modes, including minor groove binding and intercalation between DNA base pairs. nih.govrsc.org Such binding can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.govrsc.org
For example, novel benzimidazole (B57391) derivatives have been shown to bind to the DNA minor groove, inhibit topoisomerase II activity, and disrupt in vitro transcription. rsc.org Similarly, imidazole-linked thiazolidinone derivatives have demonstrated a strong affinity for the DNA minor groove, particularly for adenine-thymine base pairs. nih.gov Pyrrole-imidazole polyamides are another class of compounds that bind to the minor groove of DNA in a sequence-specific manner, offering a chemical approach to gene regulation by inhibiting the binding of transcription factors like NF-κB. johnshopkins.edunih.gov
While direct studies on the DNA interaction of this compound derivatives are not specified in the search results, the established DNA-binding properties of the broader imidazole family suggest this as a potential mechanism of action for this subclass as well. The synthesis of cyclopropyl nucleoside analogues has also been explored for potential antiherpetic agents, indicating an interest in how this scaffold interacts with nucleic acid-related processes. nih.gov
Reactive Oxygen Species (ROS) Modulation
Imidazole derivatives have demonstrated the ability to modulate the levels of reactive oxygen species (ROS), which are implicated in a variety of pathological conditions. Some imidazole-containing compounds act as antioxidants and free-radical scavengers. mdpi.comnih.govmdpi.com For instance, cyclic nitrones of the imidazole series that also contain a sterically hindered phenol (B47542) group are promising antioxidants. nih.gov These compounds can scavenge cytotoxic ROS, which accumulate under conditions of oxidative stress. nih.gov
The antioxidant activity of imidazole derivatives is often dependent on the nature and position of substituents on the imidazole ring. mdpi.com For example, hybrid molecules combining a vitamin E moiety with a spin trap part, which can include a cyclopropyl group, have been shown to be comparable to the antioxidant Trolox in scavenging free radicals. nih.govmdpi.com
Conversely, some imidazole derivatives may contribute to ROS production, a mechanism that can be harnessed for therapeutic benefit, such as in cancer therapy where elevated ROS levels can induce cancer cell death.
A study on 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid demonstrated its ability to counter oxidative stress by boosting antioxidant enzymes and reducing lipid peroxidation in a pentylenetetrazole-induced mouse model, suggesting neuroprotective potential through ROS modulation. nih.gov
Interaction with Biological Membranes
The lipophilicity of a compound is a key determinant of its ability to interact with and permeate biological membranes. The lipophilicity of imidazole derivatives can be modulated by their substituents. nih.gov The cyclopropyl group, being a small, rigid, and lipophilic moiety, can influence how these molecules interact with the lipid bilayer of cell membranes.
While direct studies on the interaction of this compound derivatives with biological membranes are not detailed in the provided search results, the general principles of drug-membrane interactions apply. The lipophilicity of imidazole-containing antihypertensive drugs has been studied, and it is a critical factor for their absorption and distribution. nih.gov The addition of a lipophilic group to an imidazolone (B8795221) scaffold has been explored as a strategy to enhance activity against cancer cells, suggesting that membrane interaction is an important aspect of their biological activity. nih.gov
Investigation of Specific Therapeutic Potentials
The diverse molecular mechanisms of this compound derivatives translate into a range of potential therapeutic applications.
Imidazole-based compounds are a significant area of research in the development of new drugs. rsc.org The imidazole nucleus is a core component of many important biological molecules, including the amino acid histidine and nucleic acids. pharmacyjournal.net Derivatives of imidazole have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. nih.govnih.govspringerprofessional.de
The anticancer potential of imidazole derivatives is particularly well-documented. nih.govrsc.org These compounds can induce apoptosis and cellular senescence in cancer cells. rsc.org Their mechanisms of action in cancer are varied and can include the inhibition of kinases like VEGFR-2 and B-Raf, disruption of microtubule polymerization, and DNA damage. nih.govsemanticscholar.org The success of dacarbazine (B1669748), an imidazole derivative used in chemotherapy, has spurred further interest in this class of compounds for cancer treatment. nih.gov
In the context of inflammation, imidazole derivatives have shown promise. springerprofessional.de The anti-inflammatory effects are often linked to their ability to modulate inflammatory pathways and reduce oxidative stress.
Furthermore, the neuroprotective potential of compounds containing a cyclopropyl group has been noted. For example, 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid has shown efficacy in mitigating cognitive deficits in an animal model by countering oxidative stress and reducing inflammatory markers. nih.gov
Antimicrobial Activities
Derivatives of the imidazole scaffold are well-established for their broad-spectrum antimicrobial activities. nano-ntp.com These compounds have been investigated for their efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites. clinmedkaz.org
The antibacterial potential of imidazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov A wide array of bacterial strains have been used to test these compounds, with Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) being the most frequently utilized. nih.govbenthamscience.com
Nitroimidazole derivatives, a prominent class of imidazole compounds, are effective therapeutic agents for infections caused by both Gram-negative and Gram-positive bacteria. nih.gov For instance, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have shown significant antibacterial activities with MIC values ranging from 4.9–17 µM against E. coli. nih.gov Another study highlighted a quinolone/imidazole hybrid, specifically 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which possessed potent activity against the Gram-negative bacterium P. aeruginosa with an MIC value of 460 nM. nih.gov
Research into 4,5-diphenyl-1H-imidazole derivatives also revealed antibacterial properties. While many synthesized compounds in one study showed no activity, a notable exception, compound 6d (a benzimidazole-substituted derivative), was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org Another compound from the same series, 6c , displayed moderate activity against Staphylococcus aureus and Enterococcus faecalis. scirp.org
| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 5-Nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | 4.9–17 µM | nih.gov |
| Quinolone/imidazole hybrid (93i) | Pseudomonas aeruginosa | 460 nM | nih.gov |
| Compound 6d (benzimidazole-substituted 4,5-diphenyl-1H-imidazole) | Staphylococcus aureus | 4 μg/mL | scirp.org |
| Compound 6c (benzimidazole-substituted 4,5-diphenyl-1H-imidazole) | Staphylococcus aureus, Enterococcus faecalis | 16 μg/mL | scirp.org |
The antifungal activity is one of the most recognized properties of imidazole derivatives, with compounds like ketoconazole (B1673606) being widely known. nih.govmdpi.com These compounds primarily exert their effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, which leads to increased membrane fluidity and growth prevention. mdpi.com
Research has shown that imidazole derivatives are effective against a range of fungal pathogens. clinmedkaz.org For example, newly synthesized 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts demonstrated both antibacterial and antifungal activity. nih.gov Studies have frequently targeted Candida albicans to evaluate the antifungal potential of novel imidazole compounds. clinmedkaz.orgekb.eg Some bis-imidazole derivatives have demonstrated moderate to good activity against both Candida albicans and Candida glabrata. ekb.eg Furthermore, nitro-containing imidazole derivatives have shown potent fungistatic activity against various fungal species. clinmedkaz.orgekb.eg
The imidazole scaffold is a key component in a variety of compounds exhibiting antiviral properties. nih.govresearchgate.net These derivatives can interfere with the viral life cycle at multiple stages, including replication. researchgate.net
Several studies have highlighted the potential of imidazole derivatives against different viruses. A series of imidazole 4,5-dicarboxamide derivatives were found to inhibit Dengue virus (DENV) and Yellow Fever Virus (YFV) in the micromolar range. nih.gov Specifically, one compound showed potent inhibitory activity against DENV in Vero cells with an EC₅₀ of approximately 1.93 μM, while another was most effective against YFV with an EC₅₀ of around 1.85 μM. nih.gov In another study, a copper-imidazole complex, [Cu(2,4,5-triphenyl-1H-imidazole)₂(H₂O)₂]Cl₂, significantly inhibited the replication of DENV-2 with an IC₅₀ value of 98.62 μg/mL. nih.gov Additionally, imidazole alkaloids extracted from the marine sponge Pericharax heteroraphis have been evaluated for their activity against the H1N1 influenza A virus. nih.gov
The therapeutic spectrum of imidazole derivatives also extends to antiparasitic applications. nano-ntp.com Nitroimidazole compounds, in particular, are effective against protozoan infections. nih.gov
Research has demonstrated the efficacy of 5-nitroimidazole derivatives against parasites such as T. vaginalis. mdpi.com The mechanism of action for some antiparasitic imidazole derivatives is thought to involve the induction of oxidative stress within the parasite. researchgate.netnih.gov Studies on promising anti-parasite imidazole derivatives, including bis-imidazole, phenyl-substituted 1H-imidazole, and thiophene-imidazole compounds, have shown that they can restrict parasite growth in a dose-dependent manner. nih.gov This growth inhibition was associated with an elevated level of reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. researchgate.netnih.gov
Anticancer and Antitumor Potential
The development of novel anticancer agents is a significant area of research, and imidazole derivatives have emerged as a promising class of compounds. rsc.orgnih.gov They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases involved in tumor progression and the induction of apoptosis. nih.gov A range of marketed anticancer drugs, such as dacarbazine and nilotinib, contain an imidazole or a fused imidazole ring system. nih.gov
Imidazole derivatives have demonstrated the ability to inhibit the growth and proliferation of various cancer cell lines. nih.govresearchgate.netsemanticscholar.org For example, a study on 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-thiones showed cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. nih.gov
The mechanisms underlying this antiproliferative activity are multifaceted. Some imidazole derivatives act as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase. nih.gov In one study, selected imidazole molecules exhibited potent inhibitory activity against VEGFR-2 kinase with IC₅₀ values as low as 82.09 ng/mL. nih.gov Furthermore, treatment with certain imidazoles has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov Another study demonstrated that imidazole could suppress the viability of DLD-1 and HCT-116 colon cancer cells by activating apoptosis and inducing cell cycle arrest through the generation of reactive oxygen species and activation of caspases. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |
|---|---|---|---|
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-thiones | MCF-7, HepG2, HCT-116 | Cytotoxicity | VEGFR-2 and B-Raf kinase inhibition, apoptosis, G2/M cell cycle arrest |
| Imidazole | DLD-1, HCT-116 | Inhibition of cell viability | Activation of apoptosis, cell cycle arrest, ROS generation |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (non-small cell lung carcinoma) | Growth inhibition (IC₅₀: 15 μM) | Not specified |
| Imidazole-based N-phenylbenzamide derivatives | A549, HeLa, MCF-7 | Good to moderate cytotoxic potential (IC₅₀: 7.5 - 11.1 µM for active compounds) | Not specified |
Apoptosis Induction in Cancer Cell Lines
Derivatives of the imidazole scaffold have been investigated for their potential to induce apoptosis, a form of programmed cell death, in various cancer cell lines. This approach is a cornerstone of cancer therapy, aiming to eliminate malignant cells. Research into novel imidazole-containing compounds has demonstrated their ability to trigger apoptotic pathways, suggesting their promise as therapeutic agents.
One such study focused on a novel 1H-imidazole [4,5-f] mdpi.comresearchgate.net phenanthroline derivative, named IPM714. This compound was found to selectively inhibit the growth of colorectal cancer (CRC) cells. Functional cellular analyses revealed that IPM714 could induce apoptosis in both HCT116 and SW480 colorectal cancer cell lines. The mechanism of action was linked to the suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. By inhibiting this pathway, IPM714 effectively promotes apoptosis in cancer cells.
The table below summarizes the cytotoxic activity of IPM714 against colorectal cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| IPM714 | HCT116 | Colorectal | 1.74 |
| IPM714 | SW480 | Colorectal | 2.00 |
Kinase Inhibition (e.g., CDK2, CDK4/6, EGFR, Syk)
The imidazole ring is a prominent scaffold in the design of kinase inhibitors, which are pivotal in oncology for their ability to block signaling pathways that drive cancer cell proliferation. Derivatives of this compound and related structures have been developed to target a range of kinases.
Cyclin-Dependent Kinase (CDK) Inhibition: Fused imidazole derivatives have shown significant potency against cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. For instance, a series of imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine derivatives demonstrated substantial inhibition of CDK4 and CDK6, with IC50 values in the low nanomolar range, comparable to approved drugs like palbociclib. rsc.org Other imidazole-4-N-acetamide derivatives have been identified as potent inhibitors of CDK2/cyclin E. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Inhibition: Imidazole-based compounds have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase often overexpressed in various cancers. rsc.org Specific derivatives, such as compounds 2c and 2d from one study, emerged as effective anticancer agents by inhibiting EGFR enzymatic activity with IC50 values in the sub-micromolar range. rsc.org
Spleen Tyrosine Kinase (Syk) Inhibition: A notable example that incorporates the cyclopropyl and imidazole moieties is AT9283, a pyrazole-benzimidazole derivative. nih.gov AT9283, chemically named 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea, is a multi-targeted kinase inhibitor with activity against spleen tyrosine kinase (Syk). nih.gov Syk is involved in the signaling pathways of hematopoietic cells and plays a role in allergic responses and certain cancers. nih.govpurdue.edu Inhibition of Syk by AT9283 has been shown to suppress mast cell-mediated allergic responses by reducing the secretion of pro-inflammatory cytokines. nih.gov
The following table presents the inhibitory activities of various imidazole-containing derivatives against different kinases.
| Compound | Target Kinase | IC50 |
| Imidazo-pyrido-pyrimidine 5a | CDK4/D3 | 0.8 nM rsc.org |
| Imidazo-pyrido-pyrimidine 5a | CDK6/D3 | 2.0 nM rsc.org |
| Imidazo-pyrido-pyrimidine 5b | CDK4/D3 | 2.7 nM rsc.org |
| Imidazo-pyrido-pyrimidine 5b | CDK6/D3 | 4.8 nM rsc.org |
| Imidazole Derivative 2c | EGFR | 617.33 nM rsc.org |
| Imidazole Derivative 2d | EGFR | 710.00 nM rsc.org |
| AT9283 | Syk | Activity confirmed, specific IC50 for kinase not provided. Inhibits cytokine release (see section 6.2.3) nih.gov |
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. nih.gov By catabolizing the essential amino acid tryptophan, IDO1 suppresses T-cell activation, allowing cancer cells to evade immune surveillance. Consequently, inhibiting IDO1 is a significant strategy in cancer immunotherapy.
The imidazole scaffold is a key structural feature in several IDO1 inhibitors. The nitrogen atom of the imidazole ring can directly interact with the heme iron at the active site of the enzyme, which is a crucial aspect of the inhibition mechanism. nih.gov Structure-activity relationship studies have revealed that the basicity of the imidazole nitrogen is important for this binding and, therefore, for the inhibitory potency. nih.gov
Research has specifically highlighted the strategic use of cyclopropane (B1198618) rings in the design of potent IDO1 inhibitors. Incorporating a cyclopropyl group can enhance metabolic stability and improve potency. In one series of tetrahydronaphthyridine-based IDO1 inhibitors, the addition of a methyl group to a cyclopropyl ring resulted in an eight-fold increase in potency in a human whole blood assay. nih.gov This demonstrates the value of the cyclopropyl moiety in optimizing the pharmacological properties of IDO1 inhibitors. nih.gov
The table below illustrates the impact of cyclopropyl substitution on the potency of IDO1 inhibitors.
| Compound | Modification | hWB IC50 (nM) |
| Compound 4 | Cyclopropyl group | 64 nih.gov |
| Compound 5 | Methyl added to cyclopropyl group | 8 nih.gov |
Anti-inflammatory Effects and Cytokine Modulation
Derivatives containing the imidazole scaffold have demonstrated significant anti-inflammatory properties. A primary mechanism for this activity is the inhibition of key signaling proteins involved in the inflammatory response, such as p38 mitogen-activated protein (MAP) kinase and spleen tyrosine kinase (Syk). nih.govnih.gov
The p38 MAP kinase pathway is central to regulating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govelsevierpure.com By inhibiting p38α MAP kinase, imidazole derivatives can effectively suppress the release of these cytokines from inflammatory cells like macrophages. elsevierpure.com A series of imidazol-5-yl pyridine (B92270) derivatives were developed as potent p38α inhibitors, with the lead compound, 11d, showing inhibitory activity in the nanomolar range and subsequently reducing the production of TNF-α, IL-6, and IL-1β in macrophage cell lines. elsevierpure.com
Furthermore, the cyclopropyl-containing benzimidazole derivative AT9283 has been shown to inhibit Syk kinase, which is crucial for signaling in mast cells. nih.gov Inhibition of Syk by AT9283 suppresses the IgE-mediated allergic response by dose-dependently inhibiting the secretion of pro-inflammatory cytokines TNF-α and interleukin-4 (IL-4) from mast cells. nih.gov
The data below summarizes the anti-inflammatory and cytokine-modulating activities of representative imidazole derivatives.
| Compound | Target | Activity | IC50 |
| Imidazol-5-yl Pyridine 11d | p38α Kinase | Kinase Inhibition | 45 nM elsevierpure.com |
| TNF-α Production | 78.03 nM elsevierpure.com | ||
| IL-1β Production | 82.15 nM elsevierpure.com | ||
| IL-6 Production | 17.6 μM elsevierpure.com | ||
| AT9283 | Syk-mediated signaling | TNF-α Secretion | ~17 nM nih.gov |
| IL-4 Secretion | ~90 nM nih.gov |
Neuropharmacological Effects
The imidazole ring is a fundamental component of histamine (B1213489) and is a privileged scaffold in neuropharmacology, used to design ligands for various central nervous system (CNS) targets.
Histamine H3 Receptor Ligand Development
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the CNS that modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin. acs.org Antagonists of the H3 receptor are of significant interest for treating neurological and cognitive disorders.
The development of conformationally restricted analogues of histamine helps in defining the specific structural requirements for receptor interaction. To this end, derivatives incorporating a cyclopropane ring fused to the imidazole core have been synthesized. These trans-2-(1H-imidazol-4-yl)cyclopropane derivatives serve as rigid templates to probe the H3 receptor binding site. nih.gov
Systematic optimization of this scaffold has led to the discovery of some of the most potent H3 receptor antagonists reported. One such compound, GT-2331, which features the imidazole-cyclopropane structure, binds to the H3 receptor with exceptionally high affinity. nih.gov This line of research underscores the utility of the this compound framework in designing potent and selective H3 receptor ligands. nih.gov
The table below shows the binding affinity of a representative cyclopropyl-imidazole derivative for the histamine H3 receptor.
| Compound | Target Receptor | Binding Affinity (Ki) |
| GT-2331 | Histamine H3 | 0.125 nM nih.gov |
Orexin (B13118510) Receptor Antagonism
Orexin receptors, specifically orexin 1 (OX1) and orexin 2 (OX2) receptors, are central to the regulation of the sleep-wake cycle. nih.gov The orexin system promotes wakefulness, and therefore, antagonists that block these receptors have been developed as novel treatments for insomnia. nih.govnih.gov Drugs that act as dual orexin receptor antagonists (DORAs) have been shown to improve sleep parameters by inhibiting the wake-promoting signals of the orexin neuropeptides. nih.gov
While the imidazole core is a versatile scaffold in medicinal chemistry, its specific application in the form of this compound derivatives for the development of orexin receptor antagonists is not widely documented in published scientific literature. The leading orexin antagonists, such as suvorexant and lemborexant, utilize different heterocyclic cores in their chemical structures. nih.gov Therefore, while orexin antagonism is a validated therapeutic strategy, the role of this compound derivatives in this specific area remains to be explored.
Anticonvulsant Activity
Derivatives containing a cyclopropyl group attached to an imidazole-related heterocyclic core, such as imidazolidine-2,4-diones and spirohydantoins, have been investigated for their potential as anticonvulsant agents. nih.govnih.gov Research has focused on synthesizing new N-Mannich bases and other derivatives and evaluating their efficacy in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov
Initial screenings have demonstrated that these compounds are particularly effective in the MES model. nih.gov One of the most active compounds identified was 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione, which showed high potency after oral administration in rats. nih.gov This molecule was found to be more potent than the established antiepileptic drugs phenytoin (B1677684) and ethosuximide (B1671622) in certain tests. nih.gov Furthermore, in a psychomotor seizure test (6-Hz) in mice, this compound displayed activity comparable to the newer generation anticonvulsant, levetiracetam. nih.gov
Studies on 5-cyclopropanespirohydantoins also revealed significant anticonvulsant properties, with several derivatives showing strong protection against MES-induced seizures. nih.gov The structure-activity relationship (SAR) in these series suggests that the presence of the cyclopropyl group at the fifth position of the hydantoin (B18101) ring is beneficial for activity against the MES test. nih.gov
| Compound | Animal Model | Test | ED50 Value | Reference |
|---|---|---|---|---|
| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Rat | MES | 5.76 mg/kg | nih.gov |
| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Rat | scPTZ | 57.31 mg/kg | nih.gov |
| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Mouse | 6-Hz | 26.06 mg/kg | nih.gov |
| Compound 7f (a 5,5-cyclopropanespirohydantoin derivative) | Mouse | MES | 8.5 mg/kg | researchgate.net |
Antioxidant Activity
Derivatives of the imidazole scaffold have been a focus of research for their antioxidant properties. mdpi.commdpi.com Studies have explored cyclic nitrones of the imidazole series that contain a sterically hindered phenol group, which are promising candidates for studying antioxidant activity. mdpi.com The antioxidant capacity of these imidazole derivatives is influenced by the number of active centers in the molecule that can react with reactive oxygen species (ROS) and the structure of substituents on the phenolic moiety. mdpi.com Research has shown that some 1-hydroxy-2,5-dihydroimidazole derivatives are more active than the widely known antioxidant butylated hydroxytoluene (BHT). mdpi.com
The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, a property that can be assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.netnih.gov Bifunctional molecules of the 5-aryl-2H-imidazole family, bearing various polyphenol moieties, have been synthesized and comprehensively studied for their structural and antioxidant properties. mdpi.com It was found that imidazole-derived polyphenolic compounds with electron-withdrawing groups, such as a nitro group, possess higher antioxidant and antiradical capacities. mdpi.com The investigation of benzimidazole derivatives also revealed inhibitory activity against lipid peroxidation (LPO), a free-radical-mediated process that causes oxidative damage to cell membranes. nih.gov One study found that a derivative bearing a p-bromophenyl substituent caused a 57% inhibition of LPO levels, compared to 65% inhibition by BHT at the same concentration. nih.gov
Antidiabetic Activity
Imidazole derivatives have been synthesized and evaluated for their potential as antidiabetic agents. nih.gov A key therapeutic strategy for managing diabetes is to decrease postprandial hyperglycemia by inhibiting digestive enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate hydrolysis. The inhibition of these enzymes slows carbohydrate digestion, reducing the rate of glucose absorption and thus lowering the post-meal spike in blood glucose.
Several studies have screened new series of trisubstituted imidazole derivatives for their in vitro inhibitory activities against α-amylase and α-glucosidase, using acarbose (B1664774) as a standard reference drug. The results indicated that many of the synthesized derivatives possess good to excellent inhibitory potential against α-amylase. For instance, one study reported that a series of newly synthesized imidazole derivatives showed α-amylase inhibition ranging from 51% to 90%. Another class of compounds, 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, were also evaluated and found to be excellent inhibitors of α-glucosidase, with many compounds showing significantly greater potency than acarbose. nih.gov
In vivo studies using animal models of diabetes have also been conducted. nih.gov The administration of a novel imidazole chloro derivative to alloxan-induced diabetic rats resulted in a significant decrease in blood glucose levels. Another study on a model of Type II diabetes found that treatment with 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside attenuated hyperglycemia and hyperinsulinemia, primarily by reducing endogenous glucose production. nih.gov
| Compound Class | Target Enzyme | Activity Noted | Reference |
|---|---|---|---|
| 2,4,5-Trisubstituted Imidazole Derivatives | α-Amylase | Inhibitory potential ranging from 51% to 90% | |
| 2,4,5-Trisubstituted Imidazole Derivatives | α-Glucosidase | Inhibitory activity up to 55% at highest concentrations | |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | Excellent inhibitors, with IC50 values significantly lower than acarbose | nih.gov |
Cardiotonic Activity
Certain imidazole derivatives have been identified as potent cardiotonic agents, demonstrating positive inotropic (strengthening the force of heart muscle contraction) and vasodilatory activities. nih.govnih.gov The therapeutic potential of these compounds lies in their ability to address conditions like congestive heart failure. nih.gov Research has explored the heterocycle-phenyl-imidazole pharmacophore to understand the structural requirements for cardiac inotropic activity. nih.gov
Studies suggest that while all three components of this pharmacophore contribute to potent activity, a combination of any two components in the correct geometry can provide the minimal requirement for weak activity. nih.gov This activity is often linked to the inhibition of cyclic AMP (cAMP) phosphodiesterase, an enzyme found in cardiac tissue. nih.govnih.gov By inhibiting this enzyme, the levels of cAMP increase, leading to an enhanced cardiac contraction. nih.gov
A novel series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones were synthesized and evaluated for their hemodynamic activity. nih.gov These compounds, which are analogues of imazodan, were found to retain potent inotropic and vasodilator activity while also exhibiting enhanced platelet aggregation inhibitory potency, suggesting a multi-faceted therapeutic profile for treating congestive heart failure. nih.gov
Drug Development and Clinical Translation Aspects
Lead Compound Identification and Optimization
The process of discovering a new drug often begins with the identification of a "lead compound," which is a molecule that possesses the desired biological activity but may have suboptimal properties. danaher.com Lead optimization is the subsequent phase where the chemical structure of the lead compound is systematically modified to improve its characteristics. danaher.comoncodesign-services.com The primary goals of lead optimization are to enhance target potency and selectivity, improve pharmacokinetic and pharmacodynamic properties, and minimize toxicity to make the compound suitable for development into a drug candidate. oncodesign-services.comcriver.com
This iterative process involves creating a series of analogues of the lead compound and evaluating them to establish a structure-activity relationship (SAR). oncodesign-services.com SAR studies help to understand which parts of the molecule are essential for its biological activity and which can be modified to improve its drug-like properties. criver.com Computational methods, such as free energy perturbation (FEP) calculations, can guide this process by predicting how changes to the molecular structure will affect its binding to the target. nih.gov These calculations can be used in "heterocycle scans" or "substituent scans" to rapidly assess numerous potential modifications and prioritize the most promising ones for synthesis. nih.gov Key physicochemical parameters like solubility, lipophilicity (LogP), and pKa are determined to ensure the compound has appropriate absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Preclinical Studies and In Vivo Efficacy
Once a lead compound has been optimized and identified as a preclinical candidate, it must undergo rigorous preclinical studies to evaluate its effectiveness and safety before it can be considered for human clinical trials. danaher.com A critical component of this phase is demonstrating in vivo efficacy, which involves testing the compound in relevant animal models of the disease it is intended to treat. danaher.comcriver.com These studies are essential to confirm that the biological activity observed in in vitro (test tube) experiments translates to a therapeutic effect in a living organism.
Preclinical in vivo studies help to establish proof-of-concept for the drug candidate and provide crucial information on its pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the relationship between drug concentration and its effect). oncodesign-services.com For instance, in the context of anticonvulsant research, optimized compounds are tested in animal models of seizures, such as the MES and scPTZ tests, to determine their median effective dose (ED₅₀). nih.gov Similarly, potential antidiabetic agents are evaluated in diabetic animal models to confirm their ability to lower blood glucose levels. These assessments provide the necessary evidence to support the progression of a drug candidate into the regulatory development phases and eventual clinical trials. danaher.com
Assessment of Selectivity Towards Biological Targets
A primary goal in drug development is to create compounds that interact selectively with their intended biological target, thereby maximizing therapeutic effects while minimizing off-target interactions. The this compound scaffold is utilized in the synthesis of derivatives designed for high target specificity. myskinrecipes.com The process of assessing selectivity involves screening these compounds against a panel of related enzymes or receptors.
Research on various imidazole-based compounds demonstrates this principle. For instance, certain novel imidazole derivatives have been evaluated for their inhibitory activity against specific kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and B-Raf kinase. nih.gov Studies have shown that specific substitutions on the imidazole ring can lead to potent and selective inhibition of these targets. nih.gov
In the context of breast cancer research, computational and biological studies on imidazole derivatives have identified compounds that show selectivity for targets within specific cancer cell lines, such as MCF-7. nih.gov Molecular docking studies help predict the binding interactions of these derivatives with various potential protein targets, including TTK, HER2, and GR, elucidating the structural basis for their selective activity. nih.gov The imidazole core provides an electronically rich structure that is conducive to binding with a variety of enzymes and receptors. nih.gov Modifications to this core are instrumental in achieving the desired selectivity.
Table 1: Examples of Biological Target Selectivity in Imidazole Derivatives
| Derivative Class | Primary Target(s) | Therapeutic Area | Basis of Selectivity |
|---|---|---|---|
| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | VEGFR-2, B-Raf Kinase | Oncology | Specific substitutions on the imidazole and phenyl rings leading to enhanced binding affinity for the kinase active site. nih.gov |
| General Imidazole Derivatives | TTK, HER2, GR, NUDT5 | Oncology (Breast Cancer) | Structural and electronic characteristics of the imidazole scaffold enabling specific protein-ligand interactions. nih.gov |
| Substituted Imidazoles | Nitric Oxide Synthase | Inflammation, Neurodegeneration | Specific modifications to the core imidazole structure confer selective inhibition of this enzyme. ijfmr.com |
Pharmacokinetic Property Modulation (e.g., Lipophilicity for Blood-Brain Barrier Penetration)
Pharmacokinetics describes the journey of a drug through the body. A critical aspect of this is the ability of a compound to reach its site of action. For diseases of the central nervous system (CNS), this often means crossing the highly selective blood-brain barrier (BBB). nih.govnih.gov The physicochemical properties of a molecule, particularly its lipophilicity, play a pivotal role in this process. nih.gov
Lipophilicity, often expressed as the partition coefficient (LogP), is a measure of how well a compound dissolves in fats, oils, and lipids. It is a key factor that medicinal chemists modulate to enhance a drug's ability to permeate the lipid-rich cell membranes of the BBB. nih.gov Derivatives of this compound can be synthetically modified to fine-tune their lipophilicity. By adding or altering chemical groups on the imidazole ring, researchers can adjust the molecule's LogP value to achieve an optimal balance between solubility in aqueous plasma and permeability across the BBB. nih.gov
While high lipophilicity can increase BBB penetration, it can also lead to higher metabolic clearance and increased binding to plasma proteins, which may reduce the concentration of the free drug available to act in the CNS. nih.govnih.gov Therefore, the goal is to achieve an optimal lipophilicity range. For instance, some studies on novel imidazole derivatives have demonstrated favorable BBB permeability in computational models, suggesting their potential as CNS-targeted agents. scholarsportal.info
Table 2: Relationship Between Lipophilicity and Blood-Brain Barrier (BBB) Penetration
| Lipophilicity (LogP Range) | General Effect on BBB Penetration | Potential Issues |
|---|---|---|
| Low (<1) | Poor penetration due to inability to cross lipid membranes. | Compound may be too water-soluble to enter the CNS. |
| Optimal (approx. 2-4) | Good balance of solubility and membrane permeability, favoring BBB crossing. | This range is often targeted in CNS drug design. |
| High (>5) | May have high affinity for lipid membranes but can be trapped. | Poor aqueous solubility, high plasma protein binding, and rapid metabolism can limit bioavailability in the brain. nih.gov |
Drug-Likeness and ADME Parameters
In early-stage drug discovery, computational methods are used to predict whether a molecule has properties consistent with a successful oral drug, a concept known as "drug-likeness." These predictions are often guided by a set of rules, the most famous of which is Lipinski's Rule of Five. ajol.info This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.net Other criteria, such as Veber's rule (related to the number of rotatable bonds and polar surface area), are also considered. chemrevlett.comresearchgate.net
Beyond these simple rules, a more detailed profile of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is evaluated. chemrevlett.comresearchgate.net These parameters predict how the drug is taken up by the body, where it travels, how it is chemically modified, and how it is removed. In silico ADME models are used to estimate properties like human intestinal absorption (HIA), permeability through Caco-2 cells (an in-vitro model of the gut wall), and potential inhibition of key metabolic enzymes like cytochrome P450. mdpi.com For derivatives originating from the this compound scaffold, these in silico assessments are crucial for prioritizing which compounds should be synthesized and tested in the laboratory.
Table 3: Key Parameters for Assessing Drug-Likeness and ADME Properties
| Parameter | Category | Description | Favorable Range (Typical) |
|---|---|---|---|
| Molecular Weight (MW) | Drug-Likeness | The mass of the molecule. | < 500 g/mol researchgate.net |
| LogP | Drug-Likeness / ADME | Octanol-water partition coefficient, a measure of lipophilicity. | ≤ 5 researchgate.net |
| Hydrogen Bond Donors (HBD) | Drug-Likeness | Number of N-H and O-H bonds. | ≤ 5 researchgate.net |
| Hydrogen Bond Acceptors (HBA) | Drug-Likeness | Number of N and O atoms. | ≤ 10 researchgate.net |
| Human Intestinal Absorption (HIA) | ADME (Absorption) | Percentage of the drug absorbed through the gut. | High (>80%) |
| BBB Permeability (LogBB) | ADME (Distribution) | Log of the brain/plasma concentration ratio. | > 0 indicates good penetration; < -1 indicates poor penetration. ajol.info |
| CYP450 Inhibition | ADME (Metabolism) | Indicates potential for drug-drug interactions. | Non-inhibitor is preferred. |
Use as Biochemical Probes in Research
Beyond their potential as therapeutic agents, imidazole derivatives are also valuable tools in basic scientific research. Their structural versatility allows them to be developed into biochemical probes, which are molecules used to study biological processes.
One prominent application is the creation of fluorescent probes for imaging. For example, research has focused on designing phenanthroimidazole derivatives that can be conjugated to proteins. nih.gov By attaching a reactive group to the imidazole-based core, these fluorescent markers can be covalently linked to specific proteins, such as Concanavalin A. This allows researchers to visualize the location and movement of these proteins within cells and tissues. The photophysical properties of these probes, including their brightness and color, can be fine-tuned through chemical modification. nih.gov The this compound structure represents a potential building block for the synthesis of such advanced research tools.
Applications Beyond Pharmaceutical Development
Material Science Applications
The field of material science continually seeks novel organic molecules with specific electronic and structural properties for the development of advanced materials. 5-Cyclopropyl-1H-imidazole, with its combination of an electron-rich heterocyclic ring and a strained cyclopropyl (B3062369) group, presents an interesting candidate for exploration in this arena.
Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, and their efficiency and longevity are highly dependent on the performance of the organic materials used within them. Hole-transporting materials (HTMs) are a critical component of OLEDs, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer.
Imidazole-based compounds have emerged as a promising class of materials for use in organic electronics. rsc.orgrsc.orgresearchgate.netacs.org The imidazole (B134444) scaffold is an electron-rich system that can be readily functionalized to tune its electronic properties. Research has demonstrated that imidazole derivatives can be designed to have appropriate energy levels for efficient hole injection and transport. researchgate.net The introduction of a cyclopropyl group at the 5-position of the imidazole ring in this compound could offer several advantages:
Tuning of Electronic Properties: The cyclopropyl group, with its unique sp2-like character, can influence the electronic environment of the imidazole ring, potentially altering its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to better align with other materials in an OLED device.
Morphological Stability: The rigid structure of the cyclopropyl group may contribute to the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of OLED devices.
While direct studies on this compound as an HTM are not yet prevalent, the known performance of other imidazole derivatives provides a strong rationale for its investigation in this capacity. The table below summarizes the performance of some recently developed imidazole-based HTMs, illustrating the potential of this class of compounds.
| Imidazole-Based Hole-Transporting Material | Device Efficiency | Reference |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Power Conversion Efficiency of 15.20% in Perovskite Solar Cells | rsc.org |
| Thieno-imidazole based AI109 and AI112 | Power Conversion Efficiencies of 13.32% and 13.42% in Perovskite Solar Cells | rsc.org |
| Imidazolium Salts-Based HTMs | Investigated for use in inverted perovskite solar cells | researchgate.net |
| Spiro-OMe2 Imidazole-Based HTM | Used as a dopant-free HTM in perovskite solar cells | acs.org |
Imidazole and its derivatives are well-established as versatile ligands in coordination chemistry. rsc.orgresearchgate.netwikipedia.org The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can readily coordinate with metal ions, leading to the formation of a wide variety of coordination complexes and metal-organic frameworks (MOFs). rsc.org
This compound can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. The presence of the cyclopropyl group can introduce specific steric and electronic effects that influence the properties of the resulting metal complexes:
Steric Influence: The cyclopropyl group can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with unique structures and catalytic activities.
Electronic Modulation: The electronic nature of the cyclopropyl group can affect the electron density on the imidazole ring, thereby modulating the strength of the metal-ligand bond and the redox properties of the metal complex.
The ability of imidazole-based ligands to form stable complexes with a variety of transition metals makes this compound a promising candidate for the design of novel catalysts, sensors, and functional materials.
Agrochemical Development
The imidazole ring is a key structural motif in a number of commercially successful agrochemicals. cabidigitallibrary.orgresearchgate.net Its presence can impart biological activity against a range of pests and pathogens. The cyclopropyl group is also a known pharmacophore in agrochemicals, often contributing to enhanced efficacy and metabolic stability. researchgate.net
The combination of an imidazole ring and a cyclopropyl group in this compound makes it an attractive starting material for the synthesis of new fungicidal and herbicidal compounds.
Fungicides: Many existing antifungal agents are imidazole derivatives that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govmdpi.comresearchgate.net The synthesis of novel fungicides based on the this compound scaffold could lead to compounds with improved activity spectra or novel modes of action.
Herbicides: The development of herbicides with new modes of action is crucial for managing weed resistance. Research has shown that isoxazole (B147169) carboxamides containing a cyclopropyl group exhibit significant herbicidal activity. nih.govresearchgate.net By using this compound as a building block, it may be possible to design novel herbicides that target different biochemical pathways in plants.
The synthesis of derivatives of this compound for agrochemical screening represents a promising avenue for the discovery of new crop protection agents. The table below lists some examples of agrochemicals containing either an imidazole or a cyclopropyl moiety, highlighting the importance of these structural features.
| Agrochemical | Type | Active Moiety |
| Imazalil | Fungicide | Imidazole |
| Prochloraz | Fungicide | Imidazole |
| Cyazofamid | Fungicide | Imidazole |
| Isoxaflutole | Herbicide | Cyclopropyl |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Herbicide | Cyclopropyl |
Q & A
Basic: What strategies are recommended for optimizing the synthesis of 5-cyclopropyl-1H-imidazole?
Answer:
Optimizing synthesis involves systematic adjustments to reaction conditions, including:
- Catalyst selection : Heterogeneous catalysts like Fe₃O₄@FU NPs can enhance yield and reduce reaction time by providing a recyclable platform for imidazole ring formation .
- Solvent and temperature : Ethanol under reflux conditions (70–80°C) is commonly used to balance reactivity and safety .
- Precursor ratios : Stoichiometric control of benzil, aldehydes, and amines minimizes side products .
Validate protocols through kinetic studies (TLC monitoring) and comparative yield analysis. Cross-reference synthetic routes from patent databases (e.g., USPTO, Espacenet) and consult experts in imidazole chemistry for unpublished methodologies .
Advanced: How to design multi-step synthetic routes for this compound derivatives with tailored substituents?
Answer:
Multi-step synthesis requires:
- Functional group compatibility : Protect cyclopropyl groups during imidazole ring formation using orthogonal protecting groups (e.g., Boc for amines) .
- Cross-coupling reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl substituents post-ring formation .
- Purification : Employ column chromatography (silica gel) or recrystallization (ethanol/water) to isolate intermediates. Validate purity via HPLC (>95%) .
Example: Attach propargyl groups via nucleophilic substitution, followed by click chemistry for bioconjugation .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and cyclopropyl integration (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns for halogenated derivatives .
- IR spectroscopy : Identify imidazole N-H stretches (~3400 cm⁻¹) and cyclopropyl C-H bends (700–800 cm⁻¹) .
Advanced: How to resolve spectral discrepancies in imidazole derivatives during characterization?
Answer:
- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift tools) to confirm assignments .
- Dynamic effects : Investigate tautomerism (e.g., 1H vs. 3H imidazole forms) via variable-temperature NMR .
- Contamination checks : Use elemental analysis (CHNS) to rule out solvent or precursor residues .
Basic: What methodologies are used to assess the biological activity of this compound derivatives?
Answer:
- In vitro assays : Screen antimicrobial activity via broth microdilution (MIC determination against S. aureus or E. coli) .
- Enzyme inhibition : Test binding affinity to cytochrome P450 isoforms using fluorescence-based assays .
- Cytotoxicity : Evaluate cell viability (MTT assay) in human hepatoma (HepG2) or fibroblast (NIH/3T3) lines .
Advanced: How to establish structure-activity relationships (SAR) for substituent-modified imidazole derivatives?
Answer:
- Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., -F, -CF₃) or donating (-OCH₃) groups at C-2/C-4 positions .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibition) .
- Data clustering : Apply multivariate analysis (PCA) to link physicochemical properties (logP, polar surface area) to bioactivity .
Basic: What protocols ensure the stability of this compound during storage?
Answer:
- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation/hydrolysis .
- Stability monitoring : Use accelerated degradation studies (40°C/75% RH for 1 month) with HPLC-UV to track decomposition .
Advanced: How to control regioselectivity in cyclopropyl-imidazole functionalization?
Answer:
- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific N-H sites before electrophilic quenching .
- Catalytic systems : Pd(OAc)₂/Xantphos promotes selective C-H activation at C-5 over C-2 .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at sterically accessible positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
